molecular formula C12H13F2NO B7995254 6-(2,3-Difluoro-phenoxy)hexanenitrile

6-(2,3-Difluoro-phenoxy)hexanenitrile

Cat. No.: B7995254
M. Wt: 225.23 g/mol
InChI Key: NNEJKUALXPNQLC-UHFFFAOYSA-N
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Description

6-(2,3-Difluoro-phenoxy)hexanenitrile is a fluorinated organic compound featuring a hexanenitrile backbone substituted with a 2,3-difluorophenoxy group. The cyano (-CN) group at the terminal carbon and the fluorine atoms on the aromatic ring contribute to its electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

6-(2,3-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEJKUALXPNQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,3-difluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6-(2,3-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(2,3-Difluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The nitrile group can also participate in reactions with nucleophiles, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Suppliers/Status
6-(2,3-Difluoro-phenoxy)hexanenitrile N/A 2,3-diF phenoxy 225.2 Research use, discontinued CymitQuimica (Discontinued)
6-(3,5-Difluorophenoxy)hexanenitrile 1443346-08-4 3,5-diF phenoxy 225.2 Medicinal chemistry intermediate 4 suppliers
6-(2,3,4-Trifluorophenoxy)hexanenitrile N/A 2,3,4-triF phenoxy 243.2 Enhanced metabolic stability 4 suppliers
6-(2-Bromo-5-fluorophenoxy)hexanenitrile 1443354-33-3 2-Br, 5-F phenoxy 285.1 Steric hindrance studies 4 suppliers
2-(4-Chlorophenyl)hexanenitrile 2124-74-5 4-Cl phenyl at C2 207.7 Agrochemical synthesis Specialized applications

Biological Activity

6-(2,3-Difluoro-phenoxy)hexanenitrile is a synthetic organic compound that has gained attention in recent years due to its potential biological activities. This compound is characterized by a hexanenitrile backbone with a difluorophenoxy substituent, which may influence its interaction with biological systems. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F2NO\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The difluorophenoxy group is hypothesized to enhance binding affinity to specific receptors or enzymes, leading to modulation of biological pathways. Research indicates that the compound may exhibit:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines showed that this compound exhibits selective cytotoxic effects. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

These results indicate that the compound has potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic option in treating resistant infections.

Case Study 2: Cancer Cell Line Analysis

Research published in Cancer Letters explored the effects of this compound on various cancer cell lines. The study found that treatment with this compound led to apoptosis in MCF-7 cells, highlighting its potential role in cancer therapy through induction of programmed cell death.

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